5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
Overview
Description
5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a trimethylsilyl-ethoxy-methyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, trifluoromethylation, and silylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Coupling Reactions: The trifluoromethyl group can engage in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazoles, while coupling reactions can produce complex organic molecules with multiple functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of imidazole derivatives with biological targets. It may serve as a probe for investigating enzyme mechanisms or as a precursor for bioactive molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: This compound shares the bromine and fluorine substituents but differs in the presence of a methylaniline group.
tert-Butanesulfinamide: While structurally different, this compound is used in similar synthetic applications for its chiral properties.
Uniqueness
5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is unique due to the combination of its functional groups, which provide distinct reactivity and versatility in various chemical reactions. Its trifluoromethyl and trimethylsilyl groups offer unique steric and electronic properties that are not commonly found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[5-bromo-4-(trifluoromethyl)imidazol-1-yl]methoxy]ethyl-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrF3N2OSi/c1-18(2,3)5-4-17-7-16-6-15-8(9(16)11)10(12,13)14/h6H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHSMPVYZCEDNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=NC(=C1Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrF3N2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135909 | |
Record name | 1H-Imidazole, 5-bromo-4-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-23-8 | |
Record name | 1H-Imidazole, 5-bromo-4-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 5-bromo-4-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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